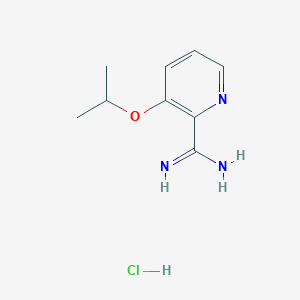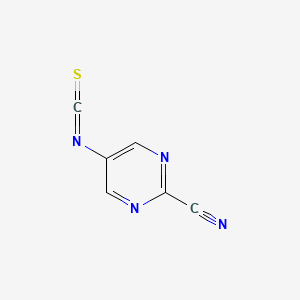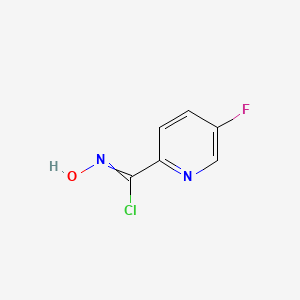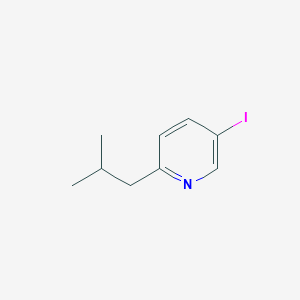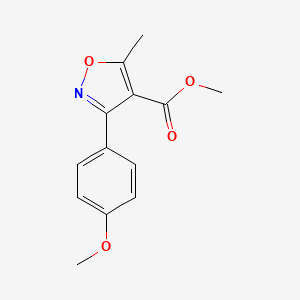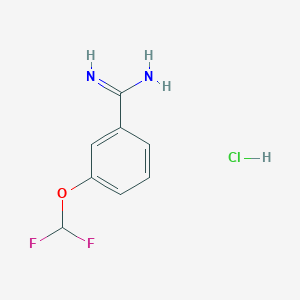
3-(Difluoromethoxy)benzimidamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H9ClF2N2O and a molecular weight of 222.62 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(Difluoromethoxy)benzimidamide Hydrochloride typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . This process yields benzimidazole derivatives, which are then further processed to obtain the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for higher yield and efficiency.
Chemical Reactions Analysis
3-(Difluoromethoxy)benzimidamide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like sodium metabisulphite.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and metal catalysts.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-(Difluoromethoxy)benzimidamide Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)benzimidamide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-(Difluoromethoxy)benzimidamide Hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
3-chloro-4-(difluoromethoxy)benzene-1-carboximidamide Hydrochloride: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and applications.
2-phenylbenzimidazoles: These compounds have a similar benzimidazole core structure but differ in their substituent groups, which can affect their bioactivity and applications.
Properties
Molecular Formula |
C8H9ClF2N2O |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
3-(difluoromethoxy)benzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-8(10)13-6-3-1-2-5(4-6)7(11)12;/h1-4,8H,(H3,11,12);1H |
InChI Key |
DKCFCLYSLDQZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


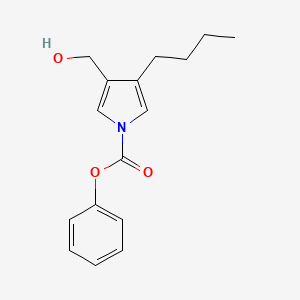
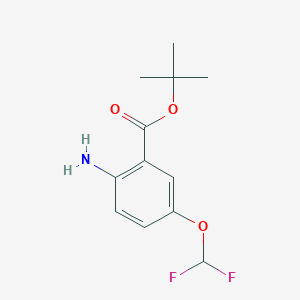
![9-Methoxy-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13680697.png)
![6-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13680714.png)
![2-[4-(Methoxycarbonyl)phenyl]-2-phenylacetic Acid](/img/structure/B13680715.png)
![Bis[2-(trimethylsilyl)phenyl]sulfane](/img/structure/B13680722.png)
![2-[4-Fluoro-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13680727.png)
